molecular formula C25H23FN4O6S B10868032 7-{4-[(1,3-Benzodioxol-5-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-{4-[(1,3-Benzodioxol-5-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B10868032
M. Wt: 526.5 g/mol
InChI Key: RSFZUPOZBXKQNZ-UHFFFAOYSA-N
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Description

7-(4-{[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its potential applications in medicinal chemistry, particularly in the development of antibacterial and anticancer agents. The presence of multiple functional groups, including a benzodioxole moiety, a piperazine ring, and a quinolone core, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-{[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves several key steps:

    Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is typically introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable halogenated precursor.

    Incorporation of the Benzodioxole Moiety: The benzodioxole moiety is attached via an amide bond formation reaction using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various substituents on the benzodioxole ring.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential antibacterial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.

Medicine

In medicinal chemistry, the compound is explored as a lead compound for the development of new antibiotics and anticancer drugs. Its ability to inhibit bacterial DNA gyrase and topoisomerase IV makes it a promising candidate for antibacterial therapy.

Industry

In the pharmaceutical industry, the compound is used in the development of new drug formulations. Its unique chemical structure allows for the design of drugs with improved efficacy and reduced side effects.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and proliferation. In cancer cells, the compound induces apoptosis by disrupting the cell cycle and inhibiting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.

    Levofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity.

    Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

7-(4-{[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to the presence of the benzodioxole moiety, which imparts additional biological activity and chemical reactivity. This structural feature distinguishes it from other quinolone antibiotics and enhances its potential as a lead compound in drug development.

Properties

Molecular Formula

C25H23FN4O6S

Molecular Weight

526.5 g/mol

IUPAC Name

7-[4-(1,3-benzodioxole-5-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H23FN4O6S/c1-2-28-12-16(24(33)34)22(31)15-10-17(26)19(11-18(15)28)29-5-7-30(8-6-29)25(37)27-23(32)14-3-4-20-21(9-14)36-13-35-20/h3-4,9-12H,2,5-8,13H2,1H3,(H,33,34)(H,27,32,37)

InChI Key

RSFZUPOZBXKQNZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC5=C(C=C4)OCO5)F)C(=O)O

Origin of Product

United States

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